

Application Notes and Protocols for trans-VUF25471 (PF-03654746)

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Compound of Interest		
Compound Name:	trans-VUF25471	
Cat. No.:	B12373485	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-VUF25471, scientifically known as PF-03654746, is a potent and selective antagonist of the histamine H3 receptor.[1][2] As a research chemical, it is crucial to handle and store it properly to ensure its stability and the validity of experimental results. This document provides detailed application notes and protocols for the use of **trans-VUF25471** in a research setting. It is intended for an audience of researchers, scientists, and drug development professionals.

Chemical Information:

Identifier	Value
Compound Name	trans-VUF25471 / PF-03654746
IUPAC Name	trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1- pyrrolidinylmethyl)phenyl]cyclobutanecarboxami de
CAS Number	935840-31-6 (free base), 1039399-17-1 (tosylate)[3][4]
Molecular Formula	C18H24F2N2O[3]
Molecular Weight	322.40 g/mol [3]



Proper Handling and Storage

Due to the absence of a specific Safety Data Sheet (SDS) for **trans-VUF25471** (PF-03654746), it is imperative to handle this compound with caution, adhering to standard laboratory safety procedures for handling new chemical entities.

2.1. Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
- Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
- Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the
 affected area thoroughly with water.

2.2. Storage Conditions:

Proper storage is critical to maintain the integrity and stability of trans-VUF25471.

Storage Form	Recommended Temperature	Duration	Notes
Solid Powder	-20°C	Long-term (months to years)[3][5]	Store in a dry, dark place.[3]
0 - 4°C	Short-term (days to weeks)[3][5]		
Stock Solutions	-80°C	Up to 6 months[6]	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month[6]		

2.3. Solution Preparation and Stability:



- Solubility: trans-VUF25471 is soluble in DMSO and water.[4] For aqueous solutions, ultrasonic warming may be necessary to achieve a concentration of 8.4 mg/mL (16.98 mM).
 [6]
- Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. For aqueous experiments, further dilute the stock solution in the appropriate buffer.
- Stability: While specific quantitative stability data under various conditions (e.g., light, pH, temperature) is not readily available, it is recommended to store solutions at or below -20°C and protect them from light to minimize degradation.[6] Stock solutions are stable for at least 6 months when stored at -80°C.[6]

Mechanism of Action and Signaling Pathway

trans-VUF25471 acts as a selective antagonist at the histamine H3 receptor.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[7] [8]

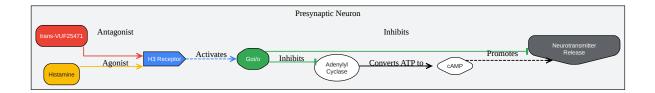
3.1. Signaling Pathway:

As a presynaptic autoreceptor, the H3 receptor inhibits the synthesis and release of histamine. [8][9] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[9] Antagonism of the H3 receptor by **trans-VUF25471** blocks the constitutive activity of the receptor and the inhibitory effects of histamine, leading to an increase in the release of these neurotransmitters.[9][10]

The primary signaling pathway involves:

- Antagonist Binding: trans-VUF25471 binds to the H3 receptor, preventing the binding of the agonist histamine.
- G-Protein Dissociation: This prevents the activation and dissociation of the Gαi/o protein from the receptor.
- Adenylyl Cyclase Activity: The inhibition of adenylyl cyclase by the Gαi subunit is lifted, leading to an increase in intracellular cAMP levels.[7][10]





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Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The following are examples of experimental protocols where **trans-VUF25471** could be utilized.

4.1. In Vitro: Receptor Binding Assay (General Protocol)

This protocol outlines a general radioligand binding assay to determine the affinity of **trans-VUF25471** for the histamine H3 receptor.

Materials:

- Cell membranes expressing the human H3 receptor (e.g., from HEK293 or CHO cells).
- Radioligand (e.g., [3H]Nα-methylhistamine).
- trans-VUF25471 (unlabeled competitor).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., cold assay buffer).
- Scintillation cocktail.

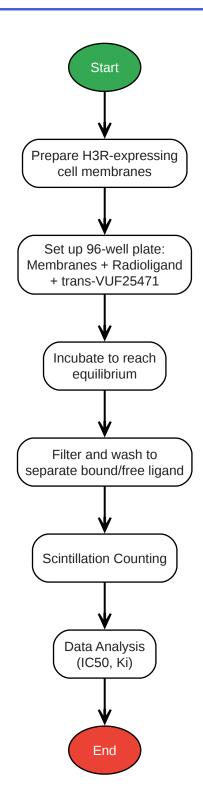


- 96-well filter plates.
- Scintillation counter.

Procedure:

- Membrane Preparation: Prepare cell membranes from cells overexpressing the H3 receptor according to standard laboratory procedures.
- Assay Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of trans-VUF25471.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of the plate through the filter mat to separate bound and free radioligand.
- Washing: Wash the filters with cold wash buffer to remove non-specific binding.
- Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC50 value (the concentration of trans-VUF25471 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.





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Caption: In Vitro Receptor Binding Assay Workflow.

4.2. In Vivo: Human PET Receptor Occupancy Study

Methodological & Application





This protocol is adapted from a clinical study that used Positron Emission Tomography (PET) to determine the receptor occupancy of PF-03654746 in healthy human subjects.[11]

Study Design:

- Subjects: Healthy human volunteers.
- Radioligand: [11C]GSK189254, a PET radioligand for the H3 receptor.
- Drug Administration: Single oral doses of PF-03654746 (ranging from 0.1 to 4 mg).
- Imaging: PET scans performed at baseline (pre-dose), approximately 3 hours post-dose, and 24 hours post-dose.

Procedure:

- Baseline Scan: Perform a baseline PET scan with [11C]GSK189254 to determine initial receptor availability.
- Drug Administration: Administer a single oral dose of PF-03654746.
- Post-Dose Scans: Perform subsequent PET scans at 3 and 24 hours after drug administration.
- Blood Sampling: Collect venous blood samples during the PET scans to measure plasma concentrations of PF-03654746 using HPLC-MS/MS.[11]
- Data Analysis:
 - Calculate the binding potential (BPND) of the radioligand in brain regions of interest from the PET data.
 - Receptor Occupancy (RO) is calculated using the following formula: RO (%) = 100 *
 (BPND_baseline BPND_postdose) / BPND_baseline
 - Correlate receptor occupancy with plasma drug concentrations to determine the IC50.

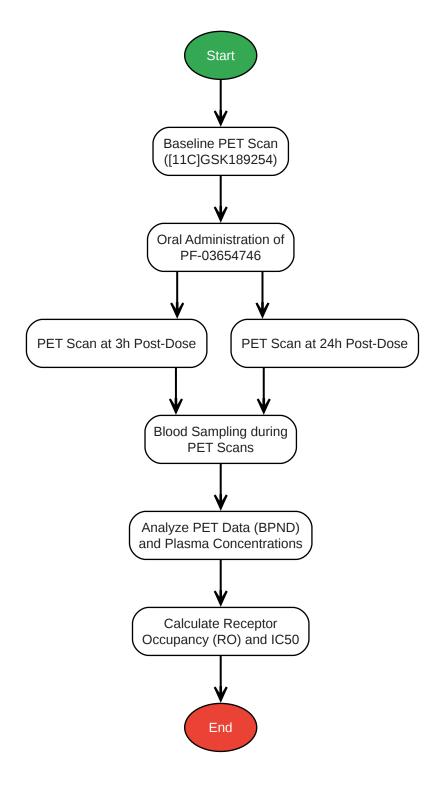
Quantitative Data from the Study:



Dose of PF-03654746 (mg)	Receptor Occupancy at 3h (%)	Receptor Occupancy at 24h (%)
0.1	71	30
0.25	~80	~50
0.5	~90	~70
1.5	~95	~85
4.0	97	93

Note: Values are estimated from the published data.[11] The study found that PF-03654746 can fully occupy H3 binding sites with an estimated IC50 of 0.144 ± 0.010 ng/mL.[11]





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Caption: In Vivo PET Receptor Occupancy Workflow.



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